(3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene
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Overview
Description
(3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene is a naturally occurring compound belonging to the class of norisoprenoids. These compounds are known for their diverse biological activities and are often found in various plants, contributing to their aroma and flavor profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene typically involves the use of norisoprenoid glucosides as precursors. These glucosides can be isolated from plants such as Virginia tobacco and kiwi fruit . The absolute stereostructure of the compound is determined using techniques like C-13 NMR substitution effects, X-ray crystal analysis, and other methods .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the preservation of the compound’s stereochemistry .
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as epoxides and hydroxylated forms .
Scientific Research Applications
Chemistry: In chemistry, (3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene is used as a model compound for studying the stereochemistry and reactivity of norisoprenoids .
Biology: In biological research, this compound is studied for its potential bioactive properties, including antimicrobial and antioxidant activities .
Medicine: In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions .
Industry: In the industry, this compound is used in the flavor and fragrance industry due to its aromatic properties .
Mechanism of Action
The mechanism of action of (3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene involves its interaction with various molecular targets and pathways. The compound is known to modulate oxidative stress pathways and exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other norisoprenoids such as (3S,5R,6S,7E,9R)-5,6-Epoxy-3,9-dihydroxy-7-megastigmene and chaenomelesterpenoid C .
Uniqueness: What sets (3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene apart from its similar compounds is its unique stereochemistry and the specific biological activities it exhibits. Its ability to modulate oxidative stress and inflammation makes it a compound of interest in both scientific research and industrial applications .
Biological Activity
(3S,5R,6R,7E,9R)-3,5,6,9-Tetrahydroxymegastigman-7-ene is a compound belonging to the megastigmane class of natural products. This compound has garnered attention due to its potential biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C15H24O4. Its structure features multiple hydroxyl groups that are responsible for its biological activities.
Biological Activities
1. Antioxidant Activity
Research indicates that megastigmane compounds exhibit significant antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. For instance:
- A study demonstrated that megastigmane derivatives can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes in vitro .
2. Anti-inflammatory Effects
Inflammation is a key factor in various chronic diseases. The anti-inflammatory potential of this compound has been explored in several studies:
- In vivo experiments showed that this compound could significantly reduce edema in animal models when administered at specific doses .
- Mechanistically, it is believed to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
3. Anticancer Properties
The anticancer activity of megastigmane compounds has been a focal point in recent research:
- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways .
- Additionally, it has demonstrated potential in inhibiting cell migration and invasion in metastatic cancer models .
Case Study 1: Antioxidant Efficacy
In a study investigating the antioxidant effects of various megastigmane compounds including this compound:
- The compound was tested against DPPH radical scavenging assays.
- Results indicated a dose-dependent increase in scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanisms
A separate investigation focused on the anti-inflammatory mechanisms of this compound:
- Mice treated with this compound showed reduced paw swelling in carrageenan-induced inflammation models.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Summary Table of Biological Activities
Properties
IUPAC Name |
(1R,2R)-1-(3-hydroxybut-1-enyl)-2,6,6-trimethylcyclohexane-1,2,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/t9?,10?,12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKPFXFWVNGLG-IOCWDNCASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C=C[C@@]1([C@](CC(CC1(C)C)O)(C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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